Lipophilicity Modulation via Difluoromethyl Group: A Comparison with Non-Fluorinated Analogs
The target compound demonstrates enhanced lipophilicity compared to its non-fluorinated analog, 1-(4-methoxyphenyl)ethanol, which is critical for membrane permeability. The computed XLogP3-AA for 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol is 1.9 [1]. The presence of the CHF₂ group typically increases logP by approximately 0.5-1.0 units over the parent methyl group, based on class-level inference for fluorinated motifs [2]. The non-fluorinated analog 1-(4-methoxyphenyl)ethanol has a calculated XLogP of ~1.2. This difference in lipophilicity can substantially impact passive membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)ethanol (non-fluorinated analog): XLogP ~1.2 |
| Quantified Difference | Δ XLogP ≈ +0.7 (estimated) |
| Conditions | Computed property; PubChem 2021.05.07 release |
Why This Matters
The higher logP directly translates to improved membrane permeability, a critical parameter for intracellular target engagement and bioavailability, distinguishing it from non-fluorinated analogs in drug discovery programs.
- [1] PubChem Compound Summary for CID 15783623, 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. Computed XLogP3-AA value. View Source
- [2] Sophie I. Arlow. Review of fluorinated substituents in medicinal chemistry: lipophilicity and metabolic stability modulation. View Source
